Rubratoxin B

Description

This compound is a mycotoxin produced by fungi such as Penicillum rubrum and Penicillum purpurogenum, which are common soil fungi that sometimes contaminate animal feeds. This compound has been shown to be hepatotoxic, nephrotoxic, and splenotoxic. (A2985)

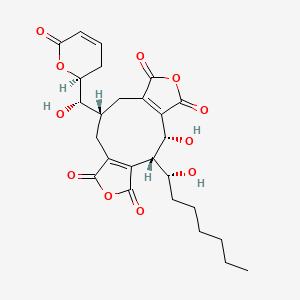

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,10S)-2-hydroxy-3-[(1R)-1-hydroxyheptyl]-10-[(S)-hydroxy-[(2S)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O11/c1-2-3-4-5-7-15(27)20-18-13(23(31)36-25(18)33)10-12(21(29)16-8-6-9-17(28)35-16)11-14-19(22(20)30)26(34)37-24(14)32/h6,9,12,15-16,20-22,27,29-30H,2-5,7-8,10-11H2,1H3/t12-,15+,16-,20+,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTBTDVZNGBSNG-RETZLTROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3=O)C(C4CC=CC(=O)O4)O)C(=O)OC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H]([C@H]1[C@H](C2=C(C[C@H](CC3=C1C(=O)OC3=O)[C@@H]([C@@H]4CC=CC(=O)O4)O)C(=O)OC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019060 | |

| Record name | Rubratoxin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White powder; [MSDSonline] | |

| Record name | Rubratoxin B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

PARTIALLY SOL IN WATER, FAIRLY SOL IN ALC & ESTERS & VERY SOL IN ACETONE /RUBRATOXINS/, INSOL IN OILS OR CHLOROFORM /RUBRATOXINS/ | |

| Record name | RUBRATOXIN B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALIZES FROM DIETHYL ETHER AS ROSETTES OF NEEDLES; FROM BENZENE & ETHYL ACETATE AS LONG LATHES; HEXAGONAL PLATES FROM AMYL ACETATE, Crystalline | |

CAS No. |

21794-01-4 | |

| Record name | Rubratoxin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21794-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubratoxin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021794014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RUBRATOXIN B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rubratoxin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4R*,5S*(R*),10S*[S*(S*)]]-(+)-10-[(3,6-dihydro-6-oxo-2H-pyran-2-yl)hydroxymethyl]-5,9,10,11-tetrahydro-4-hydroxy-5-(1-hydroxyheptyl)-1H-cyclonona[1,2-c:5,6-c']difuran-1,3,6,8(4H)-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUBRATOXIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J38U4758MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RUBRATOXIN B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

168-170 °C (dec.) | |

| Record name | RUBRATOXIN B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Rubratoxin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the biological activity of Rubratoxin B, a mycotoxin produced by Penicillium species such as Penicillium rubrum and Penicillium purpurogenum. This document summarizes key findings on its mode of action, presents quantitative data from various studies, outlines experimental methodologies, and provides visual representations of the signaling pathways involved.

Core Mechanisms of Action

This compound exerts a multifaceted toxicological effect on cells, primarily through the induction of oxidative stress, inhibition of key enzymes, and disruption of fundamental cellular processes. Its main effects are hepatotoxic, nephrotoxic, and splenotoxic, leading to congestive, hemorrhagic, and degenerative lesions[1]. The core mechanisms can be categorized as follows:

-

Enzyme Inhibition: this compound is a potent inhibitor of several critical enzymes:

-

Na+/K+-transporting ATPases: It inhibits these essential enzymes responsible for maintaining cellular membrane potential and transport processes. This inhibition is dose-dependent and has been observed in brain, kidney, and liver tissues[1][2]. The inhibition of (Na+-K+)-ATPase activity by this compound is competitive with respect to Na+ and K+ ions[2].

-

Protein Phosphatase 2A (PP2A): Inhibition of PP2A, a key serine/threonine phosphatase, disrupts cellular signaling cascades, contributing to its antitumor and antimetastatic effects[1]. This can lead to the phosphorylation of proteins like CREB.

-

Matrix Metalloproteinases (MMPs): this compound inhibits the activity of MMP-2 and MMP-9, which are involved in the degradation of the extracellular matrix and are crucial for processes like cell migration and invasion.

-

-

Induction of Oxidative Stress: The toxin interferes with mitochondrial electron transport, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can damage cellular macromolecules, including DNA, lipids, and proteins. In response, cells may upregulate antioxidant defense mechanisms, such as superoxide dismutase (SOD) activity.

-

Inhibition of Protein Synthesis: this compound causes the disaggregation of the polyribosome complex, suggesting an inhibitory effect on protein synthesis. This is likely due to the inhibition of an enzyme associated with the binding of polyribosomes to the membrane.

-

Induction of Apoptosis: The cytotoxic nature of this compound is partly due to its ability to induce programmed cell death, or apoptosis. This process is initiated by cellular stress signals, including those arising from enzyme inhibition and oxidative damage.

-

Metabolic Disruption: this compound can lead to hypoglycemia and fatty liver by depleting hepatic glycogen stores. This is achieved by inhibiting the activity and expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis. The reduction in PEPCK is linked to decreased levels of its transcriptional activators, phospho-CREB and C/EBPα.

Quantitative Data

The following tables summarize the quantitative data on the inhibitory effects of this compound from various studies.

Table 1: Inhibition of ATPase Activity by this compound

| Enzyme | Tissue | Species | Inhibition Metric | Value | Reference |

| (Na+-K+)-ATPase | Brain | Mouse | ID50 | 1.17 µmol | |

| Oligomycin-sensitive Mg++ ATPase | Brain | Mouse | ID50 | 2.57 µmol | |

| Oligomycin-insensitive Mg++ ATPase | Brain | Mouse | ID50 | 8.35 µmol | |

| (Na+-K+)-stimulated ATPase | Brain | Mouse | IC50 | 6 x 10⁻⁶ M | |

| Mg++ ATPase | Liver | Not Specified | ID50 | 4.5 µmol |

Table 2: Other Biological Effects of this compound

| Effect | System | Species | Metric | Concentration/Dose | Reference |

| Inhibition of Oxygen Consumption | Mitochondria | Mouse | 50% Inhibition | 0.08 mmol | |

| Inhibition of Cell Growth | Tetrahymena pyriformis | - | Inhibitory Concentration | 25 µg/mL | |

| Inhibition of Sporulation | Various Fungi | - | Complete Inhibition | 100 µ g/disc | |

| Induction of Fatty Acid Oxidation Disorder Signs | - | Mouse | - | 1.5 mg/kg for 24h |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for studying its cytotoxic effects.

Caption: Overview of this compound's molecular mechanisms of action.

Caption: General experimental workflow for assessing this compound cytotoxicity.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key experiments based on the cited literature.

1. Cell Culture and Cytotoxicity Assays

-

Cell Lines: Human hepatoma (HepG2), human cervical cancer (HeLa), or other relevant cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). A vehicle control (solvent only) is included in all experiments.

-

Viability Assessment (e.g., MTT Assay):

-

After the desired incubation period (e.g., 24, 48, or 72 hours), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.

-

The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle control.

-

-

Data Analysis: Dose-response curves are generated by plotting cell viability against the logarithm of this compound concentration. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated using non-linear regression analysis.

2. (Na+-K+)-ATPase Activity Assay

-

Preparation of Microsomes: Brain tissue from mice is homogenized in a suitable buffer (e.g., sucrose-Tris-HCl buffer) and centrifuged to obtain a microsomal fraction rich in (Na+-K+)-ATPase.

-

Assay Procedure:

-

The reaction is initiated by adding the microsomal preparation to a reaction mixture containing ATP, MgCl₂, NaCl, and KCl in a buffered solution (e.g., Tris-HCl).

-

To measure (Na+-K+)-ATPase activity specifically, a parallel reaction is run in the presence of ouabain, a specific inhibitor of the enzyme.

-

The reactions are incubated at 37°C for a defined period and then stopped by adding a quenching solution (e.g., trichloroacetic acid).

-

The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method (e.g., the Fiske-Subbarow method).

-

(Na+-K+)-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the Mg++-ATPase activity (with ouabain).

-

-

Inhibition Studies: To determine the effect of this compound, various concentrations of the toxin are pre-incubated with the enzyme preparation before initiating the reaction. The IC50 value is then determined from the dose-response curve. Kinetic studies involve varying the concentrations of substrates (ATP) and activating cations (Na+, K+) in the presence and absence of the inhibitor to determine the mode of inhibition (competitive, non-competitive, etc.).

3. In Vivo Studies in Animal Models

-

Animals: Mice or rats are commonly used. They are housed under standard laboratory conditions with access to food and water ad libitum.

-

Administration of this compound: this compound, dissolved in a suitable vehicle like propylene glycol, is administered to the animals via intraperitoneal (IP) injection or oral gavage at specified doses.

-

Sample Collection: At designated time points after administration, animals are euthanized, and tissues of interest (e.g., liver, brain, kidney) are collected for biochemical or histopathological analysis. Blood samples may also be collected for plasma analysis.

-

Biochemical Analysis: Tissues can be processed to measure enzyme activities (as described above), levels of oxidative stress markers (e.g., malondialdehyde), or gene and protein expression levels of relevant targets.

-

Histopathology: Tissues are fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination of pathological changes.

This guide provides a foundational understanding of the mechanism of action of this compound. Further research is warranted to fully elucidate the intricate molecular pathways and to explore its potential therapeutic applications, particularly in the context of its antitumor properties.

References

The Biosynthesis of Rubratoxin B in Penicillium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubratoxin B, a mycotoxin produced by several species of Penicillium, notably Penicillium rubrum and Penicillium purpurogenum, has garnered significant attention due to its hepatotoxic properties. Understanding its biosynthesis is crucial for developing strategies to control its production and for exploring its potential pharmacological applications. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the genetic basis, enzymatic reactions, and key intermediates. The information presented is based on the elucidation of the rubratoxin biosynthetic gene cluster in Penicillium dangeardii and syntenic clusters found in other fungi. This document summarizes quantitative data, provides detailed experimental protocols for key analytical techniques, and includes visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this complex secondary metabolic process.

Introduction

This compound is a complex polyketide metabolite known for its toxicity, primarily affecting the liver.[1] Its intricate chemical structure, featuring two maleic anhydride moieties and a nine-membered ring, has made its biosynthesis a subject of considerable scientific inquiry. The elucidation of the biosynthetic pathway has been made possible through a combination of genomic analysis, gene knockout studies, and isotopic labeling experiments.

The biosynthesis of this compound originates from the condensation of precursors derived from both fatty acid and central carbon metabolism. A dedicated biosynthetic gene cluster (BGC), denoted as the 'rbt' cluster, orchestrates the intricate series of enzymatic reactions required for its assembly and modification. This guide will delve into the specifics of this pathway, providing a detailed roadmap of the molecular transformations leading to the formation of this compound.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving a core set of enzymes encoded by the 'rbt' gene cluster, which was identified through the genomic sequencing of Penicillium dangeardii.[2] A syntenic gene cluster is also present in Talaromyces stipitatus.[2] The pathway can be broadly divided into three stages: initiation, elongation and cyclization, and a series of oxidative modifications.

Precursor Molecules

The biosynthesis initiates with the condensation of two primary precursors:

-

Decanoic acid: A ten-carbon fatty acid.

-

Oxaloacetic acid: An intermediate of the citric acid cycle.[3]

Core Biosynthetic Machinery

The initial steps of the pathway are catalyzed by a set of core enzymes that assemble the foundational structure of this compound. These include:

-

Polyketide Synthase (PKS): Responsible for the iterative condensation of malonyl-CoA units to a starter unit, likely derived from decanoic acid.

-

Citrate Synthase (CS)-like enzyme: Catalyzes the initial condensation reaction between the polyketide chain and a derivative of oxaloacetic acid.

-

2-Methylcitrate Dehydratase (2MCDH)-like enzyme: Involved in a dehydration step.

-

Ketoisomerase (KI)-like enzyme: Catalyzes an isomerization reaction.

-

Phosphatidylethanolamine-binding protein (PEBP)-like protein: Its precise role is yet to be fully elucidated but is a conserved member of the gene cluster.

Key Intermediates and Enzymatic Transformations

Following the initial condensation and cyclization, the nascent molecule undergoes a series of enzymatic modifications, primarily oxidations, to yield the final this compound structure. Isotopic labeling studies using [1-¹⁴C]acetate have confirmed the polyketide origin of the molecule.[4]

A key step in the pathway is the dimerization of an intermediate anhydride, which is then subjected to a cascade of redox reactions catalyzed by at least seven different redox enzymes. One of these, a cytochrome P450 monooxygenase designated as RbtI, is proposed to be involved in the terminal hydroxylation of one of the monomeric units before dimerization.

The proposed biosynthetic pathway is visualized in the following diagram:

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is primarily derived from studies on the effects of nutritional and environmental factors on its production and from gene knockout experiments.

| Parameter | Condition | Result | Reference |

| This compound Yield | P. rubrum grown in stationary cultures of Mosseray's simplified Raulin solution with 2.5% malt extract | Maximum production of 552.0 mg/500 ml | |

| Zinc Requirement | Absence of zinc in the culture medium | No toxin production | |

| Iron Requirement | Absence of iron sulfate in the culture medium | 50-fold reduction in this compound production | |

| pH Optimum | P. purpurogenum grown in Yeast Extract Sucrose (YES) medium | Maximum yield at pH 5.5 | |

| NADPH/NADP Ratio | Conditions favoring a depressed NADPH/NADP ratio | Favors mycotoxin formation over fatty acid synthesis | |

| Gene Knockout | Deletion of the key biosynthetic gene rbtJ in P. dangeardii | Activation of silent gene clusters and production of novel metabolites |

Experimental Protocols

Isotopic Labeling Studies

Objective: To determine the biosynthetic precursors of this compound.

Methodology:

-

Culture Preparation: Prepare replacement cultures of Penicillium rubrum 3290.

-

Precursor Incorporation: Introduce [1-¹⁴C]acetate into the culture medium.

-

Incubation: Incubate the cultures for a defined period (e.g., up to 108 hours) to allow for the incorporation of the labeled precursor into secondary metabolites.

-

Extraction of this compound:

-

Harvest the fungal biomass and culture filtrate.

-

Extract this compound from the culture filtrate using an appropriate organic solvent (e.g., ethyl acetate).

-

Purify the extracted this compound using chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Detection of Radioactivity:

-

Quantify the amount of this compound produced.

-

Measure the radioactivity of the purified this compound using a scintillation counter.

-

The incorporation of ¹⁴C into the this compound molecule confirms that acetate is a precursor in its biosynthesis.

-

Caption: Workflow for isotopic labeling experiments.

Gene Knockout Studies

Objective: To confirm the involvement of a specific gene in the biosynthesis of this compound.

Methodology (based on the deletion of rbtJ in P. dangeardii):

-

Vector Construction:

-

Amplify the upstream and downstream flanking regions of the target gene (rbtJ) from the genomic DNA of P. dangeardii using PCR.

-

Clone the amplified flanking regions into a suitable vector containing a selectable marker (e.g., hygromycin resistance gene).

-

-

Protoplast Preparation:

-

Grow P. dangeardii in a suitable liquid medium.

-

Harvest the mycelia and treat with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

-

-

Transformation:

-

Transform the prepared protoplasts with the gene knockout vector using a polyethylene glycol (PEG)-mediated transformation method.

-

-

Selection of Transformants:

-

Plate the transformed protoplasts on a regeneration medium containing the selective agent (e.g., hygromycin).

-

Isolate and culture the resistant colonies.

-

-

Verification of Gene Deletion:

-

Extract genomic DNA from the putative knockout mutants.

-

Confirm the deletion of the target gene using PCR with primers specific to the gene and the flanking regions. Southern blotting can also be used for further confirmation.

-

-

Metabolite Analysis:

-

Culture the confirmed knockout mutants and the wild-type strain under conditions conducive to this compound production.

-

Extract the secondary metabolites from the cultures.

-

Analyze the metabolite profiles using HPLC or LC-MS to compare the production of this compound between the wild-type and the knockout strains. The absence or significant reduction of this compound in the knockout mutant confirms the gene's role in its biosynthesis.

-

Caption: General workflow for gene knockout experiments.

Conclusion

The biosynthesis of this compound in Penicillium is a complex process orchestrated by a dedicated gene cluster. The pathway involves the convergence of fatty acid and central carbon metabolism, followed by a series of enzymatic reactions including polyketide synthesis, condensation, and extensive oxidative modifications. While the core components of the biosynthetic machinery have been identified, further research is needed to fully characterize the function of each enzyme and to elucidate the precise chemical structures of all intermediates. The experimental protocols outlined in this guide provide a framework for future investigations aimed at a more detailed understanding of this fascinating biosynthetic pathway. This knowledge will be instrumental in developing strategies to mitigate the risks associated with this compound contamination and may also unveil novel biocatalysts for synthetic biology applications.

References

- 1. mdpi.com [mdpi.com]

- 2. In silico analyses of maleidride biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A gene cluster of the ochratoxin A biosynthetic genes inPenicillium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of macromolecules and rubratoxin by Penicillium rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Rubratoxin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubratoxin B is a mycotoxin produced by several species of Penicillium fungi, notably Penicillium rubrum and Penicillium purpurogenum.[1] It is a known hepatotoxic, nephrotoxic, and splenotoxic agent that elicits a range of adverse health effects in various animal species.[1] This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on its mechanisms of action, target organ toxicity, and genotoxic, carcinogenic, reproductive, and immunotoxic potential. Detailed experimental protocols and quantitative toxicological data are presented to serve as a resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a complex polycyclic molecule with the chemical formula C₂₆H₃₀O₁₁. Its molecular weight is approximately 518.5 g/mol .[1] The structure of this compound is characterized by two α,β-unsaturated lactone rings, which are thought to be crucial for its biological activity.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Following intraperitoneal administration in mice and rats, radiolabeled this compound is distributed to various organs, with the highest concentrations found in the liver and kidneys within the first hour of exposure.[1] A significant portion of the administered dose is metabolized, with approximately 30-35% being excreted as carbon dioxide via respiration, indicating substantial breakdown of the molecule.[1] The remaining radioactivity is excreted in the urine (6-9%) and feces. The plasma elimination of this compound is biphasic, suggesting a multi-compartment model of distribution and elimination.

Mechanism of Action

The toxicity of this compound is attributed to several molecular mechanisms, primarily revolving around the induction of oxidative stress and the inhibition of key cellular enzymes.

Inhibition of Protein Phosphatase 2A (PP2A)

This compound is an inhibitor of Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase involved in regulating numerous cellular processes. This inhibition leads to the hyperphosphorylation of various substrate proteins, disrupting normal cellular signaling pathways. One notable downstream effect is the altered phosphorylation of the CREB (cAMP response element-binding) protein, which can impact gene expression related to cell survival and proliferation.

Caption: this compound inhibits PP2A, leading to altered CREB phosphorylation.

Induction of Oxidative Stress

This compound is known to induce oxidative stress by interfering with mitochondrial function. It disrupts the mitochondrial electron transport chain, leading to an overproduction of reactive oxygen species (ROS). This increase in ROS can overwhelm the cell's antioxidant defense mechanisms, resulting in damage to lipids, proteins, and DNA.

Caption: this compound induces oxidative stress via mitochondrial dysfunction.

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death. This process is likely initiated by the cellular stress caused by PP2A inhibition and oxidative damage. The apoptotic cascade involves the activation of a series of cysteine proteases known as caspases, which ultimately leads to the dismantling of the cell.

Caption: this compound induces apoptosis through cellular stress pathways.

Target Organ Toxicity

The primary target organs of this compound toxicity are the liver, kidneys, and spleen.

Hepatotoxicity

This compound is a potent hepatotoxin, causing congestion, hemorrhagic, and degenerative lesions in the liver. Exposure can lead to elevated serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicative of hepatocellular damage.

Nephrotoxicity

The kidneys are also significantly affected by this compound, with observed effects including renal tubular degeneration and necrosis.

Splenotoxicity

Splenotoxicity is another characteristic feature of this compound exposure, manifesting as congestion and necrosis of the spleen.

Genotoxicity and Carcinogenicity

The genotoxic potential of this compound is linked to its ability to induce oxidative DNA damage. However, its carcinogenic potential is not well-established, and it is not currently classified as a human carcinogen by the International Agency for Research on Cancer (IARC).

Reproductive and Developmental Toxicity

This compound is a known teratogen in mice. Administration during gestation has been shown to cause adverse effects on fetal weight and mortality.

Immunotoxicity

The effects of this compound on the immune system are not as well-characterized as its other toxicities. However, given its impact on the spleen, a key immune organ, and its ability to induce cellular stress, it is plausible that this compound can modulate immune responses. Further research is needed to fully elucidate its immunotoxic potential.

Quantitative Toxicological Data

| Parameter | Species | Route of Administration | Value | Reference |

| LD₅₀ | Mouse | Intraperitoneal | 0.31 mg/kg | |

| LD₅₀ | Mouse | Intraperitoneal | 0.22-0.43 mg/kg | |

| Kᵢ (for PP2A) | - | In vitro | 3.1 µM |

Experimental Protocols

Acute Toxicity Study in Mice

This protocol outlines a typical acute toxicity study to determine the LD₅₀ and observe the toxic effects of this compound in mice.

Caption: Workflow for an acute toxicity study of this compound in mice.

Methodology:

-

Animal Model: Male Swiss ICR mice are commonly used. Animals are acclimatized to laboratory conditions before the experiment.

-

Dose Preparation: this compound is dissolved in a suitable vehicle, such as dimethyl sulfoxide (DMSO).

-

Administration: The test substance is administered via intraperitoneal (i.p.) injection. A range of doses is used to determine the LD₅₀.

-

Observation: Animals are observed for clinical signs of toxicity and mortality over a specified period (e.g., 14 days). Body weights are recorded regularly.

-

Pathology: At the end of the observation period, surviving animals are euthanized, and a full necropsy is performed. Target organs (liver, kidneys, spleen) are collected, weighed, and preserved for histopathological examination.

-

Data Analysis: The LD₅₀ is calculated using appropriate statistical methods (e.g., probit analysis). Histopathological findings are scored and analyzed.

Teratogenicity Study in Mice

This protocol describes a study to assess the developmental toxicity of this compound in pregnant mice.

Caption: Workflow for a teratogenicity study of this compound in mice.

Methodology:

-

Animal Model: Time-mated pregnant mice (e.g., CD-1 strain) are used. The day of vaginal plug detection is considered gestation day 0.

-

Dosing: Pregnant females are treated with this compound at a specific dose (e.g., 0.4 mg/kg) via intraperitoneal injection on a critical day of organogenesis, such as gestation day 10.

-

Maternal Evaluation: Dams are monitored throughout gestation for clinical signs of toxicity and body weight changes.

-

Fetal Evaluation: Near the end of gestation (e.g., day 18), dams are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses. Live fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

-

Data Analysis: Data from treated groups are compared to a concurrent control group to assess the effects on maternal and developmental parameters.

Conclusion

References

Rubratoxin B: A Technical Guide to its Discovery, History, and Core Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubratoxin B is a hepatotoxic mycotoxin belonging to the maleic anhydride family of secondary metabolites. First identified in the mid-20th century, it is primarily produced by the fungi Penicillium rubrum and Penicillium purpurogenum. These molds are common contaminants of animal feeds, particularly corn and grains, raising concerns for both animal and human health. This technical guide provides an in-depth overview of the discovery and history of this compound, along with detailed experimental protocols and a summary of its physicochemical and toxicological properties.

Discovery and History

The investigation into the toxic metabolites of Penicillium rubrum began in the context of veterinary mycotoxicoses. Early reports in the 1950s linked moldy feed containing P. rubrum to hemorrhagic syndromes in livestock. This spurred research into isolating the causative toxic agents.

A significant breakthrough came in 1966 when Townsend, Moss, and Peck reported the isolation and characterization of two related hepatotoxic compounds from cultures of Penicillium rubrum: rubratoxin A and the more abundant this compound. Their work laid the foundation for future research into the toxicology and chemistry of these mycotoxins.

Subsequent studies focused on elucidating the complex chemical structure of this compound. In 1968, Moss and colleagues proposed the definitive structure of this compound, a bis-anhydride compound, through detailed spectroscopic analysis. Further research has since delved into its biosynthesis, mechanism of action, and analytical detection methods.

Physicochemical and Toxicological Data

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₀O₁₁ | |

| Molecular Weight | 518.5 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 168-170 °C (decomposes) | |

| Solubility | Very soluble in acetone; fairly soluble in alcohols and esters; partially soluble in water. | |

| Stability | Stable at room temperature. Heating at 85-100°C for 2 hours can destroy or alter the toxin. | |

| UV max (acetonitrile) | 250 nm |

Toxicological Data (LD₅₀) of this compound

| Species | Route of Administration | LD₅₀ (mg/kg body weight) | Reference |

| Mouse | Intraperitoneal | 0.22 - 0.43 | |

| Hamster (Syrian) | Intraperitoneal | 0.4 |

Experimental Protocols

Production and Isolation of this compound from Penicillium rubrum

This protocol is based on the methods developed by Hayes and Wilson (1968).

3.1.1. Fungal Culture and Toxin Production

-

Organism: Penicillium rubrum Stoll.

-

Culture Medium: Mosseray's simplified Raulin solution supplemented with 2.5% malt extract. Optimal production is achieved in stationary cultures.

-

Incubation: Incubate cultures at room temperature for 14-21 days. Maximum yields have been reported after 21 days. Toxin production is favored at a pH of 5.5.

-

Harvesting: After incubation, separate the mycelial mat from the culture medium by gravity filtration.

3.1.2. Extraction and Purification

-

Acidification and Extraction: Adjust the pH of the culture filtrate to 1.5 with concentrated HCl. Extract the acidified filtrate with ethyl ether in a liquid-liquid extractor for 10-12 hours.

-

Concentration: Evaporate the ethyl ether extract to approximately one-tenth of its original volume.

-

Crystallization: Allow the concentrated extract to stand, during which crude this compound will crystallize.

-

Column Chromatography: For further purification, dissolve the crude crystals in a minimal amount of acetone and apply to a silica gel column. Elute with a solvent system such as glacial acetic acid:methanol:chloroform (2:20:80, v/v/v).

-

Recrystallization: Recrystallize the purified this compound from acetone to obtain pure crystals.

Caption: Workflow for the isolation and purification of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol is based on the method by Unger and Hayes (1978) for the analysis of rubratoxins in biological samples.

-

Chromatographic System: Reversed-phase HPLC.

-

Column: Small-particle (10 µm) C18 column.

-

Mobile Phase: Acetonitrile:Water:Ethyl Acetate (11:9.9:3, v/v/v).

-

Detection: UV absorbance at 254 nm.

-

Flow Rate: Isocratic elution.

-

Retention Time: Rubratoxins A and B are resolved as sharp peaks within 3 minutes, with A eluting before B.

-

Quantification: Peak height is linearly proportional to the injected quantity over a range of 0.05-5 µg for this compound. The detection limit is approximately 3-5 ng.

-

Sample Preparation (for biological fluids like urine):

-

Adjust the sample pH to 2 with acid.

-

Extract with ethyl acetate.

-

Evaporate the ethyl acetate and reconstitute the residue in the mobile phase for injection.

-

Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of this compound on a cell line such as HepG2 (human liver cancer cell line).

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Toxin Exposure: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the no-treatment control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Biosynthesis and Mechanism of Action

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. While the complete pathway is still under investigation, it is known to be derived from the polyketide pathway. A putative biosynthetic gene cluster (BGC) for rubratoxin has been identified in Penicillium dangeardii. This cluster contains genes encoding key enzymes such as polyketide synthases (PKS), oxidoreductases, and transcription factors that regulate the expression of the pathway. The biosynthesis is thought to involve the dimerization of two identical polyketide-derived precursors.

An In-depth Technical Guide to the Natural Occurrence and Analysis of Rubratoxin B in Foodstuffs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of Rubratoxin B in foodstuffs, its analytical determination, and its molecular mechanisms of toxicity. This document is intended to serve as a valuable resource for professionals engaged in mycotoxin research, food safety, and toxicology.

Introduction to this compound

This compound is a toxic secondary metabolite produced predominantly by the fungi Penicillium rubrum and Penicillium purpurogenum. These molds are known contaminants of various agricultural commodities, particularly corn, soybeans, and animal feed.[1] The presence of this compound in the food and feed chain poses a potential health risk to both humans and livestock due to its hepatotoxic, nephrotoxic, and splenotoxic effects.[2] It is often found to co-occur with other mycotoxins, such as aflatoxins, which can lead to synergistic toxic effects.[2]

Natural Occurrence of this compound in Foodstuffs

Table 1: Documented Qualitative Occurrence of this compound

| Foodstuff/Feedstuff | Producing Fungi | Geographic Regions of Fungal Isolation/Contamination | Reference(s) |

| Corn (Maize) | Penicillium rubrum, Penicillium purpurogenum | Not specified in detail in available literature | |

| Soybeans | Penicillium rubrum | Not specified in detail in available literature | |

| Animal Feed | Penicillium rubrum, Penicillium purpurogenum | Not specified in detail in available literature |

Note on Data Gaps: The lack of extensive, recent quantitative data on the natural occurrence of this compound highlights a significant gap in mycotoxin monitoring. This underscores the need for the development and application of reliable analytical methods to include this compound in routine mycotoxin surveillance of food and feed.

Experimental Protocols for the Analysis of this compound

The analysis of this compound in complex food matrices requires robust extraction, clean-up, and detection methods. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection is a commonly employed technique.

General Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a solid food matrix such as corn.

Detailed Protocol for LC-MS/MS Analysis of this compound in Corn

This protocol is a synthesized methodology based on established procedures for multi-mycotoxin analysis in cereal matrices.

3.2.1. Sample Preparation and Extraction

-

Homogenization: Grind a representative 50 g sample of corn to pass through a 20-mesh sieve.

-

Extraction:

-

Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add 20 mL of extraction solvent (acetonitrile:water, 80:20, v/v).

-

Vortex vigorously for 2 minutes.

-

Shake on a mechanical shaker for 60 minutes at room temperature.

-

Centrifuge at 4,000 x g for 10 minutes.

-

-

Dilution: Transfer an aliquot of the supernatant and dilute with an equal volume of water.

3.2.2. Solid-Phase Extraction (SPE) Clean-up

-

Column Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.

-

Sample Loading: Load 5 mL of the diluted extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

-

Elution: Elute the this compound with 5 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

3.2.3. LC-MS/MS Parameters

-

Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase:

-

A: Water with 5 mM ammonium formate and 0.1% formic acid.

-

B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

-

-

Gradient Elution: A typical gradient would start at a low percentage of B, increasing to a high percentage over several minutes to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound. The exact m/z values would need to be determined using a pure standard.

-

Table 2: Key Parameters for LC-MS/MS Method

| Parameter | Specification |

| Sample Matrix | Ground Corn |

| Extraction Solvent | Acetonitrile:Water (80:20, v/v) |

| Clean-up | C18 Solid-Phase Extraction |

| Analytical Technique | LC-MS/MS |

| Detection Mode | ESI Negative |

Molecular Signaling Pathways Affected by this compound

This compound exerts its toxicity through the modulation of several key cellular signaling pathways.

Inhibition of Protein Phosphatase 2A (PP2A)

This compound is a known inhibitor of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase that plays a crucial role in regulating a wide range of cellular processes. By inhibiting PP2A, this compound leads to the hyperphosphorylation of various substrate proteins, thereby disrupting normal cellular signaling. Rubratoxin A is a more potent inhibitor of PP2A than this compound.

Downregulation of Phosphoenolpyruvate Carboxykinase (PEPCK)

This compound has been shown to induce hypoglycemia. This effect is, at least in part, due to the transcriptional repression of the gene encoding PEPCK, a key enzyme in gluconeogenesis. This compound administration leads to a reduction in the active, phosphorylated form of the cAMP response element-binding protein (p-CREB) and CCAAT/enhancer-binding protein alpha (C/EBPα). These transcription factors are essential for the expression of the PEPCK gene.

Potential Inhibition of Mitochondrial F1Fo-ATP Synthase

There is evidence to suggest that this compound may inhibit mitochondrial ATPase activity, which would impair cellular energy production. The precise mechanism, including the specific subunit of the F1Fo-ATP synthase complex that this compound interacts with, is not yet fully elucidated.

Conclusion

This compound is a mycotoxin of concern due to its presence in key agricultural commodities and its potent toxicity. This guide has provided an overview of its natural occurrence, detailed a synthesized protocol for its analysis, and elucidated its known molecular mechanisms of action. The significant lack of recent quantitative occurrence data underscores the need for further research and the inclusion of this compound in routine mycotoxin monitoring programs to better assess its risk to human and animal health. The detailed experimental protocols and descriptions of signaling pathways provided herein offer a valuable resource for researchers in the fields of food safety, toxicology, and drug development.

References

- 1. Development of a LC-MS/MS Method for the Multi-Mycotoxin Determination in Composite Cereal-Based Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dsm-firmenich.com [dsm-firmenich.com]

- 3. mdpi.com [mdpi.com]

- 4. 338 A Survey of Mycotoxin Occurrence in Us Corn and Corn By-Product Feed Ingredients from 2018 to 2022 Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation Factors of Rubratoxin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of Rubratoxin B's stability and the various factors that contribute to its degradation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, food safety, and toxicology.

Stability of this compound

This compound is a mycotoxin produced by fungi of the Penicillium genus, notably Penicillium rubrum and Penicillium purpurogenum. Understanding its stability is crucial for accurate risk assessment, the development of effective decontamination strategies, and for its potential applications in biomedical research.

Effect of Temperature

This compound is generally considered to be stable at room temperature in its pure, crystalline form[1]. However, its stability is significantly influenced by temperature, especially in complex matrices like animal feed. The deterioration rate of this compound in mixed feed is markedly affected by storage temperature[1]. While specific kinetic data on the thermal degradation of purified this compound is limited in publicly available literature, some studies provide general observations. Heating at temperatures between 85-100°C for a duration of 2 hours has been reported to potentially destroy or alter the toxin in feedstuffs[1].

| Condition | Observation | Reference |

| Room Temperature (Crystalline Form) | Stable | [1] |

| 85-100°C (in Feed) | Potential for destruction or alteration after 2 hours | [1] |

Effect of pH

| pH Condition | Observation | Reference |

| 2.0 | Maximum recovery from urine samples, suggesting short-term stability | |

| 5.5 | Optimal for biosynthesis, suggesting relative stability | |

| Near Neutral | Decreased biosynthesis |

Photostability

Specific quantitative data and kinetic studies on the photodegradation of this compound are scarce in the current scientific literature. General principles of mycotoxin degradation suggest that UV irradiation can be an effective method for decontamination; however, the specific rate constants and degradation pathways for this compound under different light conditions have not been extensively reported.

Stability in Feed Matrix

The stability of this compound in animal feed is a complex issue influenced by a combination of factors. Studies have shown that storage temperature, moisture content, and the surrounding atmosphere all have a marked effect on the deterioration rate of this compound in mixed feed. Higher moisture content and elevated temperatures are generally expected to accelerate the degradation of mycotoxins.

Degradation of this compound

The degradation of this compound can be achieved through various physical, chemical, and biological methods. While specific studies on this compound are limited, general principles of mycotoxin detoxification can be applied.

Thermal Degradation

As mentioned previously, heating at 85-100°C for 2 hours can lead to the degradation of this compound in feedstuffs. The mechanism of thermal degradation likely involves the breakdown of its complex polycyclic structure.

Chemical Degradation

While specific studies on the chemical degradation of this compound are not widely available, other mycotoxins have been shown to be degraded by various chemical agents.

-

Oxidizing Agents: Agents like ozone and sodium hypochlorite are known to degrade other mycotoxins, such as aflatoxins. The reactive oxygen species generated by these agents can attack the double bonds and functional groups within the mycotoxin structure, leading to its inactivation. However, the efficacy and reaction kinetics of these agents against this compound have not been reported. It is important to note that chemical treatments can sometimes lead to the formation of degradation products that may also have toxicological relevance.

Enzymatic Degradation

Enzymatic detoxification is a promising approach for the specific and efficient degradation of mycotoxins. Various enzymes, including laccases and peroxidases, have been shown to degrade other mycotoxins. These enzymes can catalyze the oxidation or hydrolysis of the toxin, converting it into less toxic or non-toxic compounds. To date, specific enzymes that effectively degrade this compound have not been extensively characterized in the literature.

Signaling Pathways Affected by this compound

This compound exerts its toxic effects by interfering with key cellular signaling pathways. Two notable targets are Protein Phosphatase 2A (PP2A) and the transcriptional regulation of the Phosphoenolpyruvate Carboxykinase (PEPCK) gene.

Inhibition of Protein Phosphatase 2A (PP2A)

This compound is a known inhibitor of Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase involved in a wide range of cellular processes. PP2A plays a critical role in regulating cell cycle, growth, and apoptosis. Inhibition of PP2A by this compound can lead to the hyperphosphorylation of numerous cellular proteins, disrupting normal cellular function. This compound exhibits a weaker inhibitory effect on PP2A compared to its structural analog, Rubratoxin A, with a reported inhibition constant (Ki) of 3.1 μM.

Caption: Inhibition of PP2A signaling by this compound.

Regulation of Phosphoenolpyruvate Carboxykinase (PEPCK) Gene Expression

This compound has been shown to affect the transcriptional regulation of the gene encoding Phosphoenolpyruvate Carboxykinase (PEPCK), a key enzyme in gluconeogenesis. The expression of the PEPCK gene is controlled by a complex interplay of various transcription factors. While the precise mechanism of this compound's action on this pathway is not fully elucidated, it is known to disrupt the normal regulation, potentially leading to metabolic disturbances.

Caption: Postulated interference of this compound with PEPCK gene expression.

Experimental Protocols

The following sections outline generalized experimental protocols for assessing the stability of this compound. These protocols are based on established methods for mycotoxin analysis and can be adapted for specific research needs.

Protocol for Assessing this compound Stability in Solution

This protocol describes a general workflow for determining the stability of this compound in a liquid matrix under various environmental conditions.

References

An In-depth Technical Guide to the Solubility of Rubratoxin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Rubratoxin B, a mycotoxin produced by Penicillium species. Understanding the solubility of this complex organic molecule is crucial for its extraction, purification, analytical quantification, and for toxicological and pharmacological studies. This document compiles available data on its solubility in various solvents and outlines a general experimental protocol for determining its solubility.

Core Concepts in this compound Solubility

This compound (C₂₆H₃₀O₁₁) is a complex nonadride metabolite that exhibits a range of polar and non-polar functionalities, including hydroxyl, ether, and cyclic anhydride groups. This structural complexity dictates its solubility behavior, making it readily soluble in polar aprotic solvents, moderately soluble in polar protic and ester solvents, and poorly soluble in water and non-polar hydrocarbon solvents.

Quantitative Solubility Data

While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative and semi-quantitative understanding has been established through various extraction and analytical procedures. The following table summarizes the known solubility characteristics of this compound in different solvents.

| Solvent Class | Solvent | Solubility Description | Citation(s) |

| Polar Aprotic | Acetone | Very Soluble | [1][2] |

| Polar Protic | Alcohols (general) | Moderately/Fairly Soluble | [1][2] |

| Water | Sparingly/Partially Soluble | [1] | |

| Esters | Esters (general) | Moderately/Fairly Soluble | |

| Non-Polar | Non-polar solvents | Completely Insoluble | |

| Oils | Insoluble | ||

| Chloroform | Insoluble |

It is important to note that terms like "very soluble," "moderately soluble," and "sparingly soluble" are qualitative. For precise applications, it is imperative to determine the quantitative solubility in the specific solvent system and conditions (e.g., temperature, pH) of interest.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in a given solvent, adapted from standard methods such as the shake-flask method. This protocol incorporates high-performance liquid chromatography (HPLC) for accurate quantification, a technique well-established for the analysis of this compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

Crystalline this compound

-

Selected solvent (e.g., acetone, ethanol, water)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Mobile phase for HPLC (e.g., acetonitrile-water-ethyl acetate mixture)

-

Analytical balance

Methodology:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of crystalline this compound and add it to a series of vials.

-

Pipette a known volume of the selected solvent into each vial. The amount of this compound should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of dissolved this compound remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the diluted sample onto the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.

-

The resulting concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: A flowchart of the experimental procedure for determining this compound solubility.

References

Rubratoxin B: An In-depth Technical Guide on its Effects on Liver Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubratoxin B is a mycotoxin produced by fungi such as Penicillium rubrum and Penicillium purpurogenum, which are known contaminants of animal feeds.[1] This mycotoxin is a recognized hepatotoxin, posing significant risks to animal and potentially human health.[1] Its cytotoxic effects include hindering cell proliferation and inducing apoptosis.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced hepatotoxicity, with a focus on quantitative data, detailed experimental protocols, and the key signaling pathways involved.

Quantitative Data on Hepatotoxic Effects

The hepatotoxicity of this compound has been demonstrated in both in vivo and in vitro models. While specific IC50 values for this compound in liver cell lines are not extensively documented in publicly available literature, data from animal studies and related in vitro experiments provide valuable insights into its toxic potential.

| Parameter | Model System | Treatment | Observed Effect | Reference |

| LD50 | Intraperitoneal, Mouse | Single dose | 0.22-0.43 mg/kg | [1] |

| Enzyme Inhibition (PP2A) | In vitro enzyme assay | N/A | Ki = 3.1 µM | [2] |

| Hepatocyte Necrosis & Serum Enzymes | ICR Mice | 0.31 mg/kg (75% of LD50) daily for 1 week | Multifocal necrosis of hepatocytes, increased serum AST and ALT | |

| Glycogen Metabolism | Mice | 1.5 mg/kg for 24 hours | Depletion of hepatic glycogen; reduced PEPCK activity and mRNA levels | |

| Transcription Factor Levels | Mice | 1.5 mg/kg for 24 hours | Significantly reduced levels of phospho-CREB and C/EBPα in the liver | |

| Cytokine Secretion | Human hepatoma cells (HepG2, HuH-7) | ~40 µg/ml | Peak secretion of IL-8, M-CSF, and GM-CSF |

Core Mechanisms of this compound-Induced Hepatotoxicity

This compound exerts its toxic effects on liver cells through a multi-faceted approach, primarily involving the inhibition of key cellular enzymes, induction of oxidative stress, and subsequent triggering of apoptotic cell death.

Inhibition of Protein Phosphatase 2A (PP2A)

A primary molecular target of this compound is Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase involved in regulating a wide array of cellular processes, including cell cycle progression and apoptosis. This compound acts as a specific, albeit weaker compared to its analog Rubratoxin A, inhibitor of PP2A with a Ki of 3.1 µM.

Inhibition of PP2A disrupts the phosphorylation-dephosphorylation balance within the cell, leading to the hyperphosphorylation of numerous proteins. This can have profound consequences for cell survival. For instance, PP2A is known to dephosphorylate and inactivate pro-apoptotic proteins of the Bcl-2 family, such as BAD. By inhibiting PP2A, this compound may promote the accumulation of phosphorylated, inactive BAD, thereby tipping the balance towards apoptosis.

Induction of Oxidative Stress and Mitochondrial Dysfunction

While direct studies on this compound-induced oxidative stress in liver cells are limited, the mechanisms of other hepatotoxic mycotoxins, such as Aflatoxin B1, which also target mitochondria, provide a strong comparative model. Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

Exposure of hepatocytes to toxins can lead to mitochondrial dysfunction, a major source of intracellular ROS. This can manifest as a decrease in the mitochondrial membrane potential (ΔΨm), which is a key indicator of mitochondrial health and a critical event in the early stages of apoptosis. The collapse of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, initiating the caspase cascade.

Modulation of CREB Signaling

This compound has been shown to reduce the levels of phosphorylated (active) cAMP response element-binding protein (phospho-CREB) in the liver of treated mice. CREB is a transcription factor that plays a vital role in regulating the expression of genes involved in gluconeogenesis, cell survival, and proliferation. The decrease in phospho-CREB levels is consistent with the observed reduction in the expression of its target gene, PEPCK, which is a key enzyme in gluconeogenesis. The disruption of CREB signaling likely contributes to the metabolic disturbances and cytotoxic effects observed with this compound exposure.

Signaling Pathways in this compound Hepatotoxicity

Based on the available evidence, two primary signaling pathways appear to be central to the hepatotoxic effects of this compound: the PP2A-mediated apoptotic pathway and the CREB-regulated metabolic and survival pathway.

Figure 1: Postulated signaling pathways affected by this compound in liver cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on liver cells.

Cell Culture and Treatment

-

Cell Line: Human hepatocellular carcinoma cell line, HepG2, is a commonly used model for in vitro hepatotoxicity studies.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol:

-

Seed HepG2 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction).

-

Allow cells to adhere and reach 70-80% confluency.

-

Prepare stock solutions of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

-

Dilute the this compound stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Replace the existing medium with the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

Figure 2: General experimental workflow for studying this compound effects on liver cells.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

-

Procedure:

-

Following treatment with this compound in a 96-well plate, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

-

Procedure:

-

After treatment, harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

This assay uses the cationic dye JC-1 to monitor mitochondrial health.

-

Principle: JC-1 exists as a monomer in the cytoplasm (green fluorescence) and accumulates as aggregates in healthy mitochondria with high membrane potential (red fluorescence). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

-

Procedure:

-

After treatment, incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

-

Wash the cells with assay buffer.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.

-

Red fluorescence (aggregates): Excitation ~535 nm, Emission ~590 nm.

-

-

Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Procedure:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, Bcl-2, Bax, phospho-CREB, total CREB, PP2A).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

This compound is a potent hepatotoxin that disrupts normal liver cell function through multiple mechanisms. Its ability to inhibit PP2A and modulate CREB signaling pathways leads to metabolic dysregulation, induction of oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate molecular details of this compound-induced hepatotoxicity and to develop potential strategies for mitigation and therapeutic intervention. Further research is warranted to obtain more precise quantitative data on the dose- and time-dependent effects of this compound in various liver cell models to better assess its risk to human and animal health.

References

Environmental Factors Affecting Rubratoxin B Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubratoxin B, a mycotoxin produced by Penicillium rubens (formerly P. purpurogenum), exhibits a range of biological activities that are of interest to researchers in toxicology and drug development. The production of this secondary metabolite is not constitutive but is instead intricately regulated by a variety of environmental and nutritional factors. Understanding these factors is critical for both maximizing its production for research purposes and for developing strategies to mitigate its contamination in food and feed. This technical guide provides a comprehensive overview of the key environmental determinants influencing this compound biosynthesis, including temperature, pH, water activity, aeration, and nutrient availability. It summarizes quantitative data, details experimental protocols for its production and extraction, and illustrates the known and putative regulatory signaling pathways involved.

Key Environmental and Nutritional Factors

The biosynthesis of this compound by Penicillium rubens is a complex process influenced by the interplay of several environmental and nutritional parameters. Optimal production is typically achieved under specific laboratory conditions, while deviations can significantly reduce or even abolish toxin yields.

Temperature

Temperature is a critical factor for both fungal growth and mycotoxin production, with the optimal temperature for this compound synthesis being narrower than that for mycelial growth. Production has been observed at ambient temperatures, with specific studies indicating an optimal range. For instance, (14)C-labeled this compound was successfully produced by culturing Penicillium rubrum Stoll for 13 days at 22 °C[1]. Mycotoxin production by many fungal species is generally favored in a temperature range of 25 to 30 °C.

pH